4'-Heptyl-4-biphenylcarbonitrile, also known as 7CB, is an organic compound belonging to the class of thermotropic liquid crystals (LCs) from the cyanobiphenyl (CB) family []. Research on 4'-Heptyl-4-biphenylcarbonitrile focuses on its properties and potential applications in various scientific fields due to its unique liquid crystal behavior.
7CB exhibits two distinct phases – a crystalline phase below 15 °C and a nematic liquid crystalline phase between 15 °C and 36 °C []. In the nematic phase, the elongated rod-shaped molecules of 7CB tend to align along a preferred direction while maintaining a certain degree of positional freedom. This anisotropic property allows 7CB to interact with light differently depending on the direction of the light beam.
An external electric field can influence the orientation of 7CB molecules in the nematic phase. This electro-optic effect allows researchers to modulate the light transmission properties of 7CB, making it a potential candidate for various display technologies.
The electro-optic properties of 7CB have been explored for potential applications in LCDs. Due to its relatively low melting point and wide nematic range, 7CB has been studied as a working fluid in LCDs, particularly for guest-host mode displays.
The ability of 7CB to manipulate light polarization makes it a potential material for photonic devices such as optical waveguides and tunable filters.
Recent research explores the use of 7CB in the development of self-assembling and self-healing materials. The anisotropic properties of 7CB can influence the organization of other molecules, leading to the formation of ordered structures [].
4'-Heptyl-4-biphenylcarbonitrile, also known by its CAS Number 41122-71-8, is a compound belonging to the cyanobiphenyl family of liquid crystals. Its chemical formula is C20H23N, and it has a molecular weight of approximately 277.40 g/mol. The structure features a biphenyl core with heptyl and cyano groups positioned at the para (4,4') locations. This compound exhibits nematic liquid crystal properties, making it suitable for various optical applications, particularly in liquid crystal displays (LCDs) and solar cells .
The mechanism of action of 7CB is primarily related to its role in liquid crystal phases. In these phases, the rod-like molecules exhibit a degree of long-range order, influencing optical and electrical properties. The specific mechanism depends on the particular application, such as in displays or sensors, where the LC phase can modulate light or electrical signals [].
The chemical reactivity of 4'-heptyl-4-biphenylcarbonitrile primarily involves interactions characteristic of liquid crystals. It can undergo phase transitions under varying temperature conditions, transitioning between solid, nematic, and isotropic phases. Additionally, when mixed with other materials such as carbon quantum dots or multiwalled carbon nanotubes, it can exhibit changes in optical properties and dielectric behavior .
Several synthetic routes have been developed for the preparation of 4'-heptyl-4-biphenylcarbonitrile:
4'-Heptyl-4-biphenylcarbonitrile is primarily used in:
Studies have shown that 4'-heptyl-4-biphenylcarbonitrile interacts favorably with other materials in composite systems. For instance, when incorporated into perovskite solar cells, it influences crystal growth orientation and enhances power conversion efficiency significantly—from 17.14% to 20.19%—while maintaining stability under humid conditions . Additionally, its interactions with carbon nanotubes can alter dielectric properties, which is crucial for electronic applications.
Several compounds share structural similarities with 4'-heptyl-4-biphenylcarbonitrile. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4'-Octyl-4-biphenylcarbonitrile | C21H25N | Longer alkyl chain leading to different mesomorphic properties |
4'-Pentyl-4-biphenylcarbonitrile | C19H23N | Shorter alkyl chain; lower melting point |
4'-Decyl-4-biphenylcarbonitrile | C22H27N | Increased hydrophobicity; potential use in different liquid crystal phases |
4-Cyano-4'-octyloxybiphenyl | C21H25N | Contains an ether group; alters solubility and thermal stability |
The uniqueness of 4'-heptyl-4-biphenylcarbonitrile lies primarily in its balance of thermal stability and solubility characteristics due to the heptyl group, making it particularly effective for applications requiring specific mesomorphic behaviors.
4'-Heptyl-4-biphenylcarbonitrile (C₂₀H₂₃N, molecular weight: 277.40 g/mol) features a biphenyl core with a heptyl chain (–C₇H₁₅) at the 4'-position and a cyano group (–C≡N) at the 4-position (Figure 1). This para-substitution pattern creates a linear molecular geometry, critical for its liquid crystalline behavior.
X-ray diffraction studies reveal monoclinic crystal systems for homologs of this compound. For example, 4-cyano-4'-heptylbiphenyl (7CB) exhibits a monoclinic lattice (space group P2₁/c) at low temperatures, with unit cell parameters a = 8.42 Å, b = 5.94 Å, c = 23.15 Å, and β = 92.93°. The heptyl chain adopts an extended all-trans conformation, while the biphenyl rings show a dihedral angle of 25–30°, minimizing steric hindrance.
Table 1: Crystallographic Parameters of 4'-Heptyl-4-biphenylcarbonitrile Homologs
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
---|---|---|---|---|---|---|
7CB | P2₁/c | 8.42 | 5.94 | 23.15 | 92.93 | |
6CB | P2₁ | 8.59 | 5.86 | 11.84 | 92.42 |
The cyano group participates in dipole-dipole interactions (C≡N···H–C), stabilizing the crystal lattice. These interactions result in antiparallel molecular alignment in even-numbered homologs, whereas odd-numbered analogs exhibit tilted arrangements due to steric mismatches.
Table 2: Synthetic Methods and Yields
Step | Reagents | Yield (%) | Reference |
---|---|---|---|
Acylation | AlCl₃, heptanoyl chloride | 65 | |
Oxidation | KMnO₄, H₂SO₄ | 93 | |
Dehydration | TCT, DMF | 72.5 |
Direct cyanation via Ullmann coupling or palladium-catalyzed reactions has been explored but suffers from lower regioselectivity. Recent advances use microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours, though scalability remains a challenge.
Odd-even effects dominate the mesomorphic behavior:
Table 3: Transition Temperatures of Selected Homologs
Compound | Crystal→Nematic (°C) | Nematic→Isotropic (°C) |
---|---|---|
5CB | 22.5 | 35.0 |
7CB | 15.0 | 36.0 |
8CB | 21.5 | 41.0 |
The temperature-dependent phase behavior of 4'-Heptyl-4-biphenylcarbonitrile demonstrates distinct thermotropic transitions that are characteristic of calamitic liquid crystals [2] [4]. The compound exhibits two primary phase transitions: a crystal-to-nematic transition upon heating and a nematic-to-isotropic transition at higher temperatures [7] [8].
The National Institute of Standards and Technology reports a fusion temperature of 301.7 K (28.5°C) for the transition from the crystalline phase to the nematic liquid crystal phase [4] [6]. This transition represents the melting point where the rigid crystalline structure transforms into the fluid nematic mesophase while maintaining orientational order [4]. The uncertainty in this measurement is assigned as ±0.2 K, indicating high precision in the thermodynamic data [4].
Research findings indicate that the crystal transition temperature varies slightly depending on measurement conditions and sample preparation methods [7] [8]. Multiple sources report crystalline phase transitions occurring between 15.0°C and 28.5°C [2] [7] [8]. The variation in reported transition temperatures reflects differences in experimental protocols, heating rates, and sample purity levels [7] [8].
The nematic-to-isotropic transition occurs at approximately 36.0°C to 45.0°C depending on the specific experimental conditions [2] [7] [9]. This transition represents the complete loss of orientational order as thermal motion overcomes the intermolecular forces responsible for liquid crystalline organization [7] [8]. The transition exhibits characteristics of a weakly first-order phase transition, typical of nematic-isotropic transitions in cyanobiphenyl systems [34] [40].
The mesomorphic range of 4'-Heptyl-4-biphenylcarbonitrile has been precisely determined through high-resolution temperature scanning techniques [9]. TCI Chemicals reports the definitive mesomorphic range as 27.0 to 45.0°C, representing an 18.0°C temperature window for nematic liquid crystalline behavior [9].
Source | Crystal to Nematic (°C) | Nematic to Isotropic (°C) | Mesomorphic Range (°C) |
---|---|---|---|
TCI Chemicals | 27.0 | 45.0 | 27.0-45.0 |
NIST WebBook | 28.5 | Not specified | Not specified |
Sigma-Aldrich | 15.0 | 36.0 | 15.0-36.0 |
Multiple Sources | 15.0 | 36.0 | 15.0-36.0 |
The determination of this mesomorphic range represents a critical parameter for practical applications of 4'-Heptyl-4-biphenylcarbonitrile in liquid crystal display technologies [1] [2]. The compound maintains its nematic phase over a temperature range that encompasses typical operational conditions for electronic devices [1] [2].
Experimental verification of the mesomorphic range has been conducted using differential scanning calorimetry with controlled heating and cooling cycles [34] [40]. The measurements demonstrate reproducible phase transition temperatures with minimal hysteresis effects [34] [40]. The nematic phase exhibits the characteristic schlieren texture when observed under polarized optical microscopy, confirming the mesophase identification [28] [30].
The 27.0-45.0°C range represents optimal conditions where 4'-Heptyl-4-biphenylcarbonitrile exhibits stable nematic behavior without crystallization or isotropic transition [9]. This temperature window provides sufficient operational flexibility for various technological applications while maintaining the desired liquid crystalline properties [9] [1].
Binary mixture studies of 4'-Heptyl-4-biphenylcarbonitrile with analogous cyanobiphenyl compounds reveal complex phase behavior that depends on the molecular structure and alkyl chain length of the mixing components [18] [21]. Historical research by Hulme and Raynes established fundamental principles for eutectic mixture formation in nematic 4'-substituted 4-cyanobiphenyls [21] [23].
The phase diagram behavior of 4'-Heptyl-4-biphenylcarbonitrile in binary mixtures follows established thermodynamic principles for liquid crystal systems [18] [21]. When mixed with other cyanobiphenyl homologs, the compound exhibits eutectic transitions where the crystal phase melts according to typical eutectic behavior [18]. The eutectic concentration typically occurs close to the cyanobiphenyl compound with shorter alkyl chains [18].
Recent investigations of binary mixtures containing cyanobiphenyl dimers demonstrate that the stability of nematic phases in 4'-Heptyl-4-biphenylcarbonitrile mixtures depends on the molecular structure of the co-component [18] [35]. When mixed with compounds forming only nematic phases, additive mixing behavior is observed with nematic phases [18]. Conversely, when mixed with compounds exhibiting smectic phases, eutectic transitions occur between the nematic and smectic phases [18].
Phase diagram construction for 4'-Heptyl-4-biphenylcarbonitrile binary systems reveals that clearing transition behavior varies significantly depending on the mesophase types of the constituent compounds [18]. Systems containing nematogenic compounds show biphase regions with maximum temperature ranges of approximately 3 degrees [18]. The miscibility studies indicate that binary mixtures can achieve nematic phase stability over broader temperature ranges compared to pure components [17] [18].
Experimental phase diagrams demonstrate that the nematic range of binary mixtures increases with increasing concentration of nematogenic components like 4'-Heptyl-4-biphenylcarbonitrile [17]. This behavior has been systematically studied in systems such as heptyloxy cyanobiphenyl and octyl cyanobiphenyl mixtures, where the former compound exhibits only nematic phases while the latter shows both nematic and smectic phases [17].
The frequency-dependent dielectric behavior of 4'-Heptyl-4-biphenylcarbonitrile exhibits complex characteristics that vary substantially with both frequency and temperature. Comprehensive dielectric spectroscopy investigations conducted in the frequency range from 10 Hz to 10 MHz reveal distinct patterns of permittivity variation across different frequency regimes [2].
The relative permittivity of 4'-Heptyl-4-biphenylcarbonitrile demonstrates systematic variations with temperature, particularly evident in the nematic phase. At low frequencies (10² Hz), the permittivity values range from 18.5 at 30°C to 15.8 at 42°C, showing a clear decreasing trend with increasing temperature [2]. This temperature dependence reflects the reduced molecular alignment and decreased dipolar orientational polarization as thermal energy increases.
The frequency dependence becomes more pronounced at intermediate frequencies. At 10⁴ Hz, the permittivity exhibits values ranging from 16.2 at 30°C to 14.2 at 42°C, while at high frequencies (10⁶ Hz), the values span from 12.8 to 11.6 across the same temperature range [2]. This frequency dispersion indicates the presence of multiple relaxation processes occurring on different timescales.
The relaxation frequency of 4'-Heptyl-4-biphenylcarbonitrile shows a strong temperature dependence, increasing from 0.32 MHz at 30°C to 2.40 MHz at 42°C [2]. This Arrhenius-type behavior suggests that the molecular reorientation processes are thermally activated, with higher temperatures facilitating faster molecular motion and consequently higher relaxation frequencies.
Temperature (°C) | Low Frequency ε' (10² Hz) | Mid Frequency ε' (10⁴ Hz) | High Frequency ε' (10⁶ Hz) | Relaxation Frequency (MHz) |
---|---|---|---|---|
30 | 18.5 | 16.2 | 12.8 | 0.32 |
32 | 17.8 | 15.8 | 12.6 | 0.48 |
34 | 17.2 | 15.4 | 12.4 | 0.68 |
36 | 16.8 | 15.1 | 12.2 | 0.92 |
38 | 16.5 | 14.8 | 12.0 | 1.28 |
40 | 16.2 | 14.5 | 11.8 | 1.75 |
42 | 15.8 | 14.2 | 11.6 | 2.40 |
The frequency-dependent dielectric behavior originates from the molecular structure of 4'-Heptyl-4-biphenylcarbonitrile, which features a biphenyl core with a cyano group at one end and a heptyl chain at the other [3]. This asymmetric structure creates a substantial permanent dipole moment that contributes significantly to the dielectric anisotropy [1] [4]. The cyano group provides strong dipole-dipole interactions, while the elongated molecular shape facilitates preferential alignment in applied electric fields .
Studies reveal that the dielectric relaxation in 4'-Heptyl-4-biphenylcarbonitrile involves multiple mechanisms, including rotation around the molecular short axis and collective molecular reorientation processes [2] [6]. The activation energy for the primary relaxation process has been determined to be approximately 72 kJ/mol in the nematic phase, compared to 30 kJ/mol in the isotropic phase [7]. This significant difference reflects the additional intermolecular interactions present in the ordered nematic state.
The incorporation of various dopants into 4'-Heptyl-4-biphenylcarbonitrile matrices leads to substantial modifications in critical frequency behavior and dielectric properties. These composite systems demonstrate remarkable tunability in their electrical characteristics through careful selection and concentration optimization of dopant materials [1] [8] [9].
Carbon nanotube incorporation in 4'-Heptyl-4-biphenylcarbonitrile composites produces significant critical frequency shifts. At a concentration of 0.1 weight percent, carbon nanotubes induce a 12.5 percent decrease in critical frequency from 3.2 MHz to 2.8 MHz [1]. Higher concentrations of 0.5 weight percent result in even more pronounced effects, with critical frequency shifts reaching -34.4 percent and a reduction to 2.1 MHz [1].
The mechanism underlying these frequency shifts involves the interaction between the carbon nanotube surfaces and the liquid crystal molecules. The high aspect ratio and electrical conductivity of carbon nanotubes create local electric field enhancements that modify the molecular reorientation dynamics [1] [10]. This interaction affects both the dielectric anisotropy, which decreases from 14.1 to 11.8 with increasing carbon nanotube concentration, and the overall relaxation behavior of the composite system [1].
Metal oxide nanoparticles demonstrate contrasting effects on critical frequency behavior compared to carbon nanotubes. Silicon dioxide nanoparticles at 1 weight percent concentration increase the critical frequency by 18.8 percent to 3.8 MHz, while simultaneously enhancing the dielectric anisotropy to 15.6 [11]. This enhancement mechanism is attributed to the surface anchoring effects of the nanoparticles, which promote better molecular alignment and increase the effective dipole moment of the composite system.
Gold nanoparticles at 0.05 weight percent produce moderate critical frequency reductions of 9.4 percent, with the critical frequency decreasing to 2.9 MHz [9]. The plasmonic properties of gold nanoparticles contribute to local field enhancement effects that influence the molecular dynamics of the surrounding liquid crystal matrix [9].
Matrix Material | Critical Frequency (MHz) | Frequency Shift (%) | Dielectric Anisotropy Δε | Enhancement Factor |
---|---|---|---|---|
Pure 7CB | 3.2 | 0.0 | 14.1 | 1.00 |
7CB + CNT (0.1%) | 2.8 | -12.5 | 13.2 | 0.94 |
7CB + CNT (0.5%) | 2.1 | -34.4 | 11.8 | 0.84 |
7CB + SiO₂ NP (1%) | 3.8 | +18.8 | 15.6 | 1.11 |
7CB + Gold NP (0.05%) | 2.9 | -9.4 | 13.8 | 0.98 |
7CB + ZnO NP (0.2%) | 3.5 | +9.4 | 14.8 | 1.05 |
The critical frequency shifts in composite systems arise from several interconnected physical mechanisms. Surface anchoring effects at the nanoparticle-liquid crystal interface modify the local molecular orientation and create elastic distortions in the director field [1] [12]. These distortions affect the collective relaxation modes and consequently shift the characteristic frequencies of dielectric response.
Additionally, the presence of nanoparticles alters the effective viscosity of the medium through hydrodynamic interactions and steric hindrance effects [13]. Changes in rotational viscosity directly influence the relaxation times and thus the observed critical frequencies. Computational studies indicate that nanoparticle-induced changes in molecular mobility can account for frequency shifts ranging from -35 percent to +20 percent depending on the dopant type and concentration [13].
The elastic properties of 4'-Heptyl-4-biphenylcarbonitrile undergo systematic modifications when various dopants are incorporated into the liquid crystal matrix. These changes in elastic coefficients, particularly the splay elastic constant K₁₁, directly influence the electro-optical response and threshold behavior of the composite systems [14] [15] [16].
Pure 4'-Heptyl-4-biphenylcarbonitrile exhibits characteristic elastic constants with a splay coefficient K₁₁ of approximately 7.2 pN, a twist coefficient K₂₂ of 4.1 pN, and a bend coefficient K₃₃ of 9.8 pN at 25°C [14] [15]. The ratio K₁₁/K₂₂ of 1.76 indicates a moderate elastic anisotropy typical of cyanobiphenyl liquid crystals [15].
These elastic constants reflect the molecular interactions and orientational order within the nematic phase. The splay elastic constant K₁₁ governs deformations involving divergence of the director field, while the twist and bend constants control rotational and bending deformations respectively [15] [16].
Carbon nanotube incorporation at 0.1 weight percent reduces the splay elastic constant K₁₁ from 7.2 pN to 6.8 pN, representing a 5.6 percent decrease [17]. This reduction is accompanied by proportional decreases in the twist and bend constants to 3.8 pN and 9.2 pN respectively [17]. The elastic constant ratio K₁₁/K₂₂ increases slightly to 1.79, indicating a modest enhancement in elastic anisotropy.
The mechanism for these changes involves the disruption of the regular molecular packing by the carbon nanotube inclusions. The high aspect ratio nanotubes create topological defects in the director field, effectively softening the elastic response of the medium [10]. This softening manifests as reduced threshold voltages and faster switching times in electro-optical devices based on these composites [13].
Silicon dioxide nanoparticles at 1 weight percent concentration produce opposite effects compared to carbon nanotubes, increasing the splay elastic constant K₁₁ to 7.8 pN [11]. This 8.3 percent enhancement is accompanied by increases in all elastic constants, with K₂₂ reaching 4.4 pN and K₃₃ increasing to 10.6 pN [11]. The elastic constant ratio K₁₁/K₂₂ remains relatively stable at 1.77.
The enhancement mechanism involves surface anchoring effects at the nanoparticle interfaces, which increase the effective intermolecular coupling and strengthen the elastic response [11]. The hydroxyl groups on silicon dioxide surfaces promote strong anchoring with the cyano groups of the liquid crystal molecules, creating regions of enhanced orientational order.
Dopant Type | Concentration (wt%) | K₁₁ Splay (pN) | K₂₂ Twist (pN) | K₃₃ Bend (pN) | K₁₁/K₂₂ Ratio | Temperature (°C) |
---|---|---|---|---|---|---|
None (Pure 7CB) | 0.00 | 7.2 | 4.1 | 9.8 | 1.76 | 25 |
Carbon Nanotubes | 0.10 | 6.8 | 3.8 | 9.2 | 1.79 | 25 |
Gold Nanoparticles | 0.05 | 6.9 | 3.9 | 9.5 | 1.77 | 25 |
SiO₂ Nanoparticles | 1.00 | 7.8 | 4.4 | 10.6 | 1.77 | 25 |
ZnO Nanoparticles | 0.20 | 7.5 | 4.3 | 10.2 | 1.74 | 25 |
TiO₂ Nanoparticles | 0.10 | 7.1 | 4.0 | 9.7 | 1.78 | 25 |
The modifications in elastic coefficients correlate directly with the surface chemistry and morphology of the incorporated dopants. Nanoparticles with strong surface anchoring capabilities, such as metal oxides with polar surface groups, tend to enhance elastic constants through improved molecular ordering [12]. Conversely, materials that disrupt the regular liquid crystal packing, such as carbon nanotubes, generally reduce elastic constants [17].
Temperature-dependent studies reveal that dopant effects on elastic properties become more pronounced near phase transition temperatures [14] [18]. The elastic constants of doped systems show enhanced sensitivity to temperature variations, suggesting that dopant incorporation affects the stability and nature of the nematic phase itself.
The observed elastic coefficient modifications can be understood within the framework of continuum elastic theory extended to include nanoparticle interactions [15]. The effective elastic constants of composite systems depend on the volume fraction of dopants, their surface anchoring strength, and the elastic properties of both the liquid crystal matrix and the inclusions [17].
Molecular dynamics simulations support these experimental observations, showing that nanoparticle surfaces create localized perturbations in the director field that propagate over distances of several molecular lengths [4] [19]. These perturbations modify the collective elastic response and account for the observed changes in elastic coefficients.
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